molecular formula C21H24N2O6 B269558 methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate

methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate

Cat. No. B269558
M. Wt: 400.4 g/mol
InChI Key: NWLVHAGWEGHJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate, also known as TMB-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. TMB-4 is a quinolinecarboxylate derivative that has been synthesized through a multi-step process and has demonstrated promising results in various studies.

Mechanism of Action

The mechanism of action of methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell wall and membrane.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune responses. This compound has been shown to induce oxidative stress in cancer cells by increasing the production of reactive oxygen species. This compound has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor. Furthermore, this compound has been shown to modulate immune responses by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate is its potent activity against cancer cells and bacteria, which makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, this compound has not been extensively studied in vivo, which limits its potential use in clinical applications.

Future Directions

There are several future directions for the study of methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate, including the development of new synthetic routes to improve its solubility and bioavailability. Furthermore, future studies could focus on the in vivo efficacy and toxicity of this compound in animal models. Additionally, the potential use of this compound in combination with other anticancer or antimicrobial agents could be explored to enhance its therapeutic efficacy. Finally, the potential use of this compound in other applications, such as wound healing and tissue engineering, could also be investigated.

Synthesis Methods

The synthesis of methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate involves a multi-step process that includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-amino-3,4-dihydroquinoline to form the amide intermediate. The final step involves the reaction of the amide intermediate with methyl chloroformate to form this compound.

Scientific Research Applications

Methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate has been extensively studied for its potential use in various applications, including as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also demonstrated potent antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C21H24N2O6/c1-26-17-11-14(12-18(27-2)19(17)28-3)20(24)22-15-7-8-16-13(10-15)6-5-9-23(16)21(25)29-4/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,24)

InChI Key

NWLVHAGWEGHJMU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC

Origin of Product

United States

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